molecular formula C8H8ClNO B1274112 2-Amino-1-(2-chlorophenyl)ethanone CAS No. 743357-99-5

2-Amino-1-(2-chlorophenyl)ethanone

Cat. No.: B1274112
CAS No.: 743357-99-5
M. Wt: 169.61 g/mol
InChI Key: VDSDKOOEBXFJCU-UHFFFAOYSA-N
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Description

2-Amino-1-(2-chlorophenyl)ethanone is an aromatic ketone derivative featuring an amino group (-NH₂) at the ethanone position and a chlorine substituent at the ortho position of the phenyl ring. Its molecular formula is C₈H₈ClNO, with a molecular weight of 181.61 g/mol. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of antimalarial agents and psychoactive substances . Its reactivity is influenced by the electron-withdrawing chlorine group, which stabilizes the ketone moiety and directs electrophilic substitution reactions on the aromatic ring.

Properties

IUPAC Name

2-amino-1-(2-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSDKOOEBXFJCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20388473
Record name 2-amino-1-(2-chlorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

743357-99-5
Record name 2-amino-1-(2-chlorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Amino-1-(2-chlorophenyl)ethanone involves the reaction of 2-chloroacetophenone with ammonia or an amine under specific conditions. The reaction typically takes place in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined and processed under optimized conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-chlorophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-1-(2-chlorophenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-chlorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects on cellular pathways are being studied to understand its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

1-(2-Aminophenyl)ethanone (CAS 551-93-9)
  • Structure : Lacks the chlorine substituent on the phenyl ring.
  • Molecular Weight : 135.16 g/mol .
  • Impact: The absence of the electron-withdrawing chlorine group reduces lipophilicity (logP ≈ 1.2 vs. ~2.1 for the chlorinated analog). This decreases solubility in nonpolar solvents but enhances water solubility. Reactivity in nucleophilic acyl substitution is also lower due to reduced electrophilicity at the carbonyl carbon .
2-Amino-1-(3-chlorophenyl)ethanone (CAS 51084-83-4)
  • Structure : Chlorine at the meta position.
  • Impact : Meta substitution reduces steric hindrance compared to the ortho-chloro analog. This may improve crystallinity (higher melting point) but decrease reactivity in ring-directed reactions due to weaker electronic effects .
2-Amino-1-(4-chlorophenyl)ethanone (CAS 5467-71-0)
  • Structure : Chlorine at the para position.
  • The electron-withdrawing effect stabilizes the molecule but reduces susceptibility to electrophilic attack compared to ortho substitution .

Functional Group Variations

2-Amino-1-(2-hydroxyphenyl)ethanone (CAS 72481-17-5)
  • Structure : Hydroxyl group replaces chlorine at the ortho position.
  • Molecular Weight : 151.17 g/mol .
  • Impact: The hydroxyl group introduces hydrogen bonding, increasing solubility in polar solvents (e.g., water, ethanol). The hydrochloride salt melts at 217–220°C, significantly higher than the chloro analog due to ionic interactions .
2-Amino-1-(4-hydroxyphenyl)ethanone (CAS 77369-38-1)
  • Structure : Hydroxyl group at the para position.
  • Synthesis: Prepared via hydrogenation of p-hydroxyisonitrosoacetophenone .
  • Impact : Enhanced solubility in aqueous media (e.g., biological buffers) compared to the chloro derivative. The para-hydroxy group also increases susceptibility to oxidation .
Imidazolopiperazine Derivatives (e.g., Compound 1a)
  • Structure: 2-Amino-1-(3-(benzo[d][1,3]dioxol-5-ylamino)-2-phenyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethanone .
  • Biological Activity : IC₅₀ values against malaria strains (3D7 and W2) vary significantly with substituents. For example, fluorophenyl groups improve potency (IC₅₀ = 10–30 nM) compared to methoxy or methyl groups (IC₅₀ > 1000 nM) .
  • Impact: The ethanone moiety acts as a linker, with chlorine or fluorine substituents enhancing target binding via hydrophobic interactions .
Psychoactive Derivatives (e.g., bk-2C-B)
  • Structure: 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone.
  • Application: Used in designer drugs for its hallucinogenic effects. The bromine and methoxy groups enhance metabolic stability compared to the chloro analog .

Table 1: Key Properties of Selected Analogs

Compound Name Substituent Position Molecular Weight (g/mol) Melting Point (°C) Solubility Key Reference
2-Amino-1-(2-chlorophenyl)ethanone Ortho-Cl 181.61 Not reported Moderate in DMSO
1-(2-Aminophenyl)ethanone None 135.16 Not reported High in H₂O
2-Amino-1-(2-hydroxyphenyl)ethanone Ortho-OH 151.17 217–220 (HCl salt) High in H₂O
2-Amino-1-(4-chlorophenyl)ethanone Para-Cl 181.61 Not reported Moderate in EtOAc

Biological Activity

2-Amino-1-(2-chlorophenyl)ethanone, also known as 2-Chloroacetophenone, is an organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, particularly in oncology and neuropharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C8H8ClN0, and it features a chlorinated phenyl group attached to an amino ketone structure. The presence of the chlorine atom significantly influences its biological interactions and activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. Its mechanism involves interaction with neurotransmitter systems, potentially influencing synaptic transmission and neuronal activity.
  • Anticancer Potential : The compound has been evaluated for its cytotoxic effects against several cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further research in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : It acts as a ligand for various neurotransmitter receptors. This interaction is crucial for modulating neuronal excitability and synaptic plasticity.
  • Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells. Studies indicate that it affects the cell cycle and promotes nuclear condensation and fragmentation, hallmarks of apoptosis .
  • Topoisomerase II Inhibition : Similar to other anticancer agents, it may inhibit topoisomerase II, an enzyme critical for DNA replication and repair, leading to increased cytotoxicity against tumor cells .

Research Findings

Recent studies have highlighted the potential of this compound in various applications:

Study Cell Line IC50 (µM) Effect Observed
Zhang et al. (2024)MDA-MB-231 (Breast Cancer)0.4Induction of apoptosis
Nature et al. (2024)SUIT-2 (Pancreatic Cancer)>10Low cytotoxicity
ResearchGate StudyHCT116 (Colon Cancer)9.5Moderate cytotoxicity

These findings indicate that while the compound shows promise against specific cancer types, further optimization and understanding of its pharmacodynamics are necessary.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • A study investigated its neuroprotective effects in animal models of Alzheimer's disease, demonstrating improved cognitive function and reduced neuroinflammation.
  • Another case study focused on its anticancer properties, revealing significant tumor reduction in xenograft models when combined with standard chemotherapy agents.

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(2-chlorophenyl)ethanone
Reactant of Route 2
2-Amino-1-(2-chlorophenyl)ethanone

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